molecular formula C12H16ClNO2 B3055706 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride CAS No. 66385-03-3

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride

Cat. No.: B3055706
CAS No.: 66385-03-3
M. Wt: 241.71 g/mol
InChI Key: HCZNTGHWQJHKCH-UHFFFAOYSA-N
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Description

Evolution of Chromene-Based Pharmacological Research

Chromene derivatives, characterized by their benzopyran core, first gained attention through their natural abundance in plants such as Ageratum conyzoides and Encelia farinosa. Early 20th-century studies identified basic chromene structures as key components in traditional medicines, particularly for their anti-inflammatory and antimicrobial properties. The 1990s marked a paradigm shift when synthetic chromenes demonstrated targeted bioactivity, exemplified by Takeda Chemical Industries' patent for atherosclerosis-treating chromene derivatives featuring sulfur and oxygen heteroatoms.

Modern synthetic advancements, including one-pot multicomponent reactions and ionic liquid catalysis, enabled efficient production of diverse chromene scaffolds. For instance, chromeno[2,3-d]pyrimidines synthesized via cyclization reactions showed enhanced anticancer activity compared to parent compounds. These developments established chromenes as versatile platforms for rational drug design, with over 30 novel coumarin-chromene hybrids evaluated for specific molecular targets like Mcl-1 in cancer pathways.

Role of Methoxy-Substituted Chromenes in Drug Discovery

Methoxy groups profoundly influence chromene pharmacology by modulating electronic properties and binding interactions. Comparative studies reveal that 7-methoxy substitutions increase DNA minor groove binding affinity by 40–60% compared to non-substituted analogs. This enhancement stems from methoxy’s electron-donating effects, which improve π-π stacking with nucleic acid bases while maintaining optimal solubility profiles.

Structural analyses demonstrate that methoxy positioning dictates biological specificity. For example, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene exhibits superior anticancer activity (IC~50~ = 2.1 μM against MCF-7 cells) compared to its 6-methoxy counterpart, attributed to improved steric compatibility with Topoisomerase II active sites. These findings underscore the strategic value of methoxy groups in optimizing chromene derivatives for targeted therapies.

Positioning of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine Hydrochloride in Medicinal Chemistry

The introduction of an amine group at position 5 and dimethyl groups at position 2 in this chromene derivative represents a calculated structural advancement. Proton nuclear magnetic resonance studies confirm that the dimethyl groups induce ring puckering, stabilizing the chromene scaffold in a bioactive conformation. The hydrochloride salt formulation enhances aqueous solubility (logP = 1.8) while maintaining membrane permeability, addressing a key challenge in chromene-based drug development.

Synthetic routes to this compound typically begin with Claisen-Schmidt condensations, followed by nucleophilic amination at position 5. Recent optimizations using [Hmim]HSO~4~ ionic liquid catalysts reduced reaction times from 24 hours to 45 minutes while achieving 92% yields. Computational models predict strong binding to kinase domains (docking score = −2.5 kcal/mol), with the amine group forming critical hydrogen bonds to ATP-binding pockets. These properties position the compound as a lead structure for developing protein kinase inhibitors with improved selectivity profiles.

Table 1: Comparative Bioactivity of Methoxy-Substituted Chromenes

Compound Target Pathway IC~50~ (μM) Binding Constant (M^−1^)
Parent Chromene DNA Topoisomerase 15.2 1.2 × 10^3
7-Methoxy Derivative DNA Minor Groove 3.1 3.09 × 10^3
5-Amine Hydrochloride Kinase Domain 1.8* 4.2 × 10^3*

*Predicted values from molecular docking simulations

Properties

IUPAC Name

7-methoxy-2,2-dimethylchromen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-12(2)5-4-9-10(13)6-8(14-3)7-11(9)15-12;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNTGHWQJHKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561439
Record name 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66385-03-3
Record name 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.

    Alkylation: The 7-hydroxy-2H-chromen-2-one is reacted with 3-chloro-3-methylbut-1-yne to obtain an intermediate compound.

    Cyclization: The intermediate is then cyclized in the presence of N,N-diethylaniline to form the chromene structure.

    Amination: The chromene derivative is further reacted with an amine to introduce the amine group at the 5-position.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized chromene derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other aromatic amines and heterocyclic hydrochlorides are critical for understanding its physicochemical and biological properties. Below is a detailed analysis:

Table 1: Key Comparisons with Analogous Compounds

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Structural Differences
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine HCl Not specified 7-OCH₃, 2-(CH₃)₂, 5-NH₂ ~255.32* 2 / 3 Chromene core with dimethyl substitution
5-Methoxy-2,3-dihydro-1H-inden-1-amine HCl 41566-80-7 5-OCH₃, dihydroinden ~199.66 2 / 3 Saturated inden ring, no chromene oxygen
7-Methoxy-2,3-dihydro-1H-inden-1-amine HCl 40023-74-3 7-OCH₃, dihydroinden ~199.66 2 / 3 Saturated inden ring, reduced conjugation
7-Methoxy-2,1,3-benzothiadiazol-4-amine 2098071-10-2 7-OCH₃, benzothiadiazole 214.31 2 / 4 Benzothiadiazole core (S/N heteroatoms)
(2-{5-(2-Chloro-5-methylphenoxy)methyl...}HCl 1332528-84-3 Oxadiazole, chloro 335.25 2 / 5 Oxadiazole ring, chloro substituent

*Estimated based on .

Key Findings from Comparative Analysis

Benzothiadiazole derivatives (e.g., 2098071-10-2) exhibit stronger electron-withdrawing effects due to sulfur and nitrogen heteroatoms, altering redox properties .

Dihydroinden analogs (e.g., 40023-74-3) lack the pyran oxygen, reducing polarity and aqueous solubility .

Hydrogen-Binding Capacity: The target compound’s amine and methoxy groups provide two hydrogen bond donors and three acceptors, similar to inden-amines but fewer than oxadiazole derivatives (e.g., 1332528-84-3), which have five acceptors due to the oxadiazole ring .

Synthetic Accessibility: Chromene amines are typically synthesized via Claisen rearrangements and nitro reductions (e.g., SnCl₂ in ethanol), as seen in , whereas benzothiadiazoles require more complex cyclization steps .

Biological Activity

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Property Details
IUPAC Name 7-methoxy-2,2-dimethylchromen-5-amine; hydrochloride
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 240.71 g/mol
CAS Number Not specified in the sources

The structure features a methoxy group and a dimethyl substitution on the chromene ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The compound has been tested against various bacterial strains and fungi, showing promising results.

Antimicrobial Activity

In a study focusing on coumarin analogues, this compound demonstrated notable activity against:

  • Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA)
  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
  • Fungi: Candida albicans, Cryptococcus neoformans

The Minimum Inhibitory Concentrations (MICs) for these organisms varied, with some analogues showing MIC values as low as 6.25 µg/mL against certain strains .

Antifungal Activity

The compound's antifungal efficacy was assessed through various assays. It exhibited significant inhibition against fungal strains like Candida albicans, with MIC values comparable to standard antifungal agents. For instance, certain derivatives showed percentage inhibition rates ranging from 21.65% to 14.96% against C. albicans .

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria.
  • Oxidative Stress Modulation: Preliminary studies suggest that it may interact with oxidative stress pathways, potentially enhancing its antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Spectrum: A comprehensive evaluation of coumarin derivatives highlighted the effectiveness of this compound against resistant bacterial strains .
  • Structure–Activity Relationship (SAR) Analysis: Research indicated that specific substitutions on the chromene framework significantly influenced biological activity, emphasizing the importance of the methoxy and amine groups .
  • Comparative Studies: When compared to similar compounds like 6-Vinyl-7-methoxy-2,2-dimethylchromene, this compound exhibited superior antimicrobial properties due to its unique substitution pattern .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride
Reactant of Route 2
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7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride

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